Quinoline, 6-butyl-4-nitro-, 1-oxide
Description
Overview of the Quinoline (B57606) N-Oxide Scaffold in Contemporary Chemical Research
The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in chemical and pharmaceutical sciences. wikipedia.org The introduction of an N-oxide functional group to the quinoline nitrogen atom profoundly alters the molecule's electronic properties and reactivity, making quinoline N-oxides exceptionally versatile precursors in organic synthesis. researchgate.net This N-oxidation increases the electron deficiency of the pyridine ring, thereby activating the C2 and C4 positions for nucleophilic attack and facilitating a range of functionalization reactions that are otherwise difficult to achieve with the parent quinoline. mdpi.comrsc.org
In modern chemical research, quinoline N-oxides are widely employed as key intermediates for the synthesis of complex, functionalized quinoline derivatives. sioc-journal.cn Their ability to undergo regioselective C-H functionalization at various positions, including C2, C3, and C8, has made them invaluable in constructing molecules with significant biological activity. researchgate.net The N-oxide group can act as a directing group in metal-catalyzed reactions and can be readily removed in a final step, a strategy that has streamlined the synthesis of numerous important compounds. researchgate.netacs.org Consequently, the quinoline N-oxide framework is a cornerstone in the development of new synthetic methodologies and the discovery of novel chemical entities. beilstein-journals.org
The Influence of Substituent Effects on Quinoline N-Oxide Reactivity and Transformations
The reactivity of the quinoline N-oxide scaffold is intricately modulated by the electronic and steric nature of its substituents. The specific compound of interest, Quinoline, 6-butyl-4-nitro-, 1-oxide , possesses two distinct substituents—a 4-nitro group and a 6-butyl group—which impose competing and complementary effects on the molecule's chemical behavior.
The 4-nitro group is a powerful electron-withdrawing group. Its presence significantly enhances the electrophilicity of the quinoline ring system, particularly at the C2 and C4 positions. This is due to the resonance and inductive effects of the nitro group, which delocalize the positive charge that develops during nucleophilic attack. The well-studied analogue, 4-nitroquinoline (B1605747) 1-oxide (4-NQO), is known for its high reactivity toward nucleophiles. wikipedia.orgnih.gov The enzymatic reduction of its nitro group is a key step in its biological activity. nih.gov This strong activation makes the 4-position highly susceptible to substitution reactions and also greatly facilitates reactions at the C2 position. researchgate.net
Conversely, the 6-butyl group is an electron-donating alkyl group. Through inductive effects, it increases the electron density of the carbocyclic (benzene) ring. This effect can influence electrophilic aromatic substitution reactions on the benzene ring, though such reactions are less common for the highly deactivated quinoline N-oxide system. Studies on substituted quinolines have shown that electron-donating groups in the 5- and 6-positions can accelerate certain palladium-catalyzed C-H activation reactions. acs.org The butyl group also introduces steric bulk, which can influence the regioselectivity of reactions by hindering approach to the C5 or C7 positions. researchgate.net
In This compound , these effects combine to create a unique reactivity profile. The 4-nitro group dominates the electronic landscape, rendering the heterocyclic ring highly reactive to nucleophiles, especially at the C2 position. The 6-butyl group subtly modulates the electronic properties of the benzene ring and may sterically influence reactions at adjacent positions.
Table 1: Physicochemical Properties of this compound Note: Most values are estimated based on the structure and data from analogous compounds due to the scarcity of published experimental data.
| Property | Value | Basis |
|---|---|---|
| CAS Number | 21070-32-6 | chemicalbook.com |
| Molecular Formula | C₁₃H₁₄N₂O₃ | Calculated |
| Molecular Weight | 246.26 g/mol | Calculated |
| Appearance | Expected to be a yellow or brownish solid | Analogy to 4-NQO scbt.com |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| LogP | ~2.5 - 3.5 | Estimated |
Table 2: Predicted Spectroscopic Data Interpretation for this compound
| Spectroscopy | Predicted Features |
|---|---|
| ¹H NMR | - Aromatic protons (quinoline ring): ~7.5-9.0 ppm
|
| ¹³C NMR | - Aromatic carbons: ~120-150 ppm
|
| IR Spectroscopy | - N-O stretch: ~1280-1340 cm⁻¹ jst.go.jp |
| Mass Spectrometry | - Expected molecular ion (M⁺) peak at m/z = 246 |
Historical Development and Evolution of Quinoline N-Oxide Investigations
The study of quinoline chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated the parent compound from coal tar. wikipedia.org The subsequent decades saw the development of foundational synthetic methods for constructing the quinoline ring system, many of which are still in use today. These include the Skraup synthesis (1880), the Combes synthesis (1888), and the Friedländer synthesis (1882), which provided access to a wide array of substituted quinolines. iipseries.orgnih.gov
The investigation into heterocyclic N-oxides as a distinct class of compounds gained momentum in the mid-20th century. Researchers recognized that N-oxidation provided a powerful tool for activating otherwise unreactive heterocyclic systems. The study of 4-nitroquinoline 1-oxide (4-NQO), first synthesized in 1942, became particularly prominent after its potent carcinogenic properties were discovered in 1957. nih.gov This led to extensive research into its mechanism of action and its use as a model compound in cancer research to study DNA damage and repair. wikipedia.orgresearchgate.net This body of work on 4-NQO inadvertently provided a deep understanding of the fundamental reactivity of the 4-nitro-substituted quinoline N-oxide core, which is directly applicable to understanding compounds like this compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
21070-32-6 |
|---|---|
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
6-butyl-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C13H14N2O3/c1-2-3-4-10-5-6-12-11(9-10)13(15(17)18)7-8-14(12)16/h5-9H,2-4H2,1H3 |
InChI Key |
ZXRKSBGQDZHLKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C[N+](=C2C=C1)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of Quinoline, 6 Butyl 4 Nitro , 1 Oxide Derivatives
Transformations Involving the Nitro Group
The 4-nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the quinoline (B57606) ring. It deactivates the ring towards electrophilic substitution while activating it for nucleophilic attack. Furthermore, the nitro group itself can undergo a variety of chemical transformations, most notably reduction.
The reduction of the nitro group in aromatic compounds is a well-established transformation that can proceed through several intermediates to ultimately yield an amino group. wikipedia.org In the case of 4-nitroquinoline (B1605747) 1-oxide (4NQO), this reduction is of particular interest as its metabolites exhibit significant biological activity. nih.govmicrobiologyresearch.orgwikipedia.orgnih.gov
The reduction typically occurs in a stepwise manner. The first step involves a two-electron reduction to form the corresponding nitroso derivative, which is then further reduced to a hydroxylamine (B1172632). wikipedia.org The four-electron reduction product of 4NQO is 4-hydroxyaminoquinoline 1-oxide (4HAQO), which is considered a proximate carcinogen. wikipedia.orgoup.com A final two-electron reduction of the hydroxylamine yields the corresponding 4-aminoquinoline (B48711) 1-oxide.
A variety of reagents can be employed to achieve this transformation.
Catalytic Hydrogenation: This is a common and efficient method for nitro group reduction. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are often used with hydrogen gas. wikipedia.orgcommonorganicchemistry.com This method is generally clean and high-yielding.
Dissolving Metal Reductions: Metals such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic media are classic reagents for the reduction of aromatic nitro compounds. commonorganicchemistry.comcommonorganicchemistry.comnih.govgoogle.com The Fe/acetic acid system is particularly mild and tolerates a wide range of other functional groups. commonorganicchemistry.comcommonorganicchemistry.com
Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Typical Conditions | Notes | Reference |
|---|---|---|---|
| H₂/Pd-C | MeOH or EtOH, room temperature, 1-4 atm H₂ | Highly efficient, but can also reduce other functional groups. | commonorganicchemistry.com |
| Fe/AcOH | EtOH/AcOH, reflux | Mild, good functional group tolerance. | commonorganicchemistry.com |
| SnCl₂·2H₂O | EtOH or EtOAc, reflux | Effective for selective reductions. | wikipedia.org |
| Zn/NH₄Cl | H₂O/EtOH, room temperature | Can selectively reduce to the hydroxylamine stage. | wikipedia.org |
The strong electron-withdrawing nature of the 4-nitro group makes the quinoline N-oxide ring system highly susceptible to nucleophilic attack. One important class of reactions is the Oxidative Nucleophilic Substitution of Hydrogen (ONSH). thieme-connect.comresearchgate.netresearchgate.netrsc.orgacs.org In this process, a nucleophile attacks an electron-deficient C-H bond on the aromatic ring, forming a σH-adduct (a Meisenheimer-type intermediate). researchgate.net This intermediate then undergoes oxidation to restore aromaticity, resulting in the net substitution of a hydrogen atom.
For a 4-nitroquinoline N-oxide derivative, the positions most activated for nucleophilic attack are those ortho and para to the nitro group, namely C3 and C5. The reaction is typically carried out with strong nucleophiles, such as carbanions or anilides, in the presence of an oxidizing agent. thieme-connect.comresearchgate.net In some cases, atmospheric oxygen can serve as the oxidant. thieme-connect.comresearchgate.net This methodology provides a powerful, transition-metal-free approach for C-C and C-N bond formation on electron-poor heteroaromatic systems. The reaction proceeds under basic conditions, and the choice of base and solvent can be critical for achieving high yields. thieme-connect.com
Reactivity of the Quinoline Ring System in Substituted N-Oxides
N-Oxide Group: As detailed in section 3.1, the N-oxide is a powerful directing group for metal-catalyzed C-H functionalization at the C2 and C8 positions. It also deactivates the pyridine (B92270) ring towards electrophilic attack compared to quinoline itself but can be readily removed by deoxygenation (e.g., with PCl₃ or Zn) after serving its synthetic purpose. ibs.re.kr
4-Nitro Group: This group is strongly electron-withdrawing and deactivating. It renders the entire heterocyclic system resistant to electrophilic aromatic substitution. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), if a suitable leaving group is present, and for ONSH reactions at positions C3 and C5. thieme-connect.com
6-Butyl Group: This alkyl group is located on the benzene (B151609) ring portion of the molecule. It is a weakly electron-donating and activating group. Its presence would slightly enhance the rate of any electrophilic substitution reactions on the benzene ring (at C5 and C7), although the deactivating effect of the nitro and N-oxide groups would likely dominate. Sterically, its presence is unlikely to significantly hinder reactions at the C2, C4, or C8 positions.
The combination of these groups results in a molecule with distinct regions of reactivity. The C2 and C8 positions are primed for functionalization via N-oxide directed C-H activation. The positions ortho and para to the nitro group (C3 and C5) are activated for nucleophilic attack. The benzene ring is generally deactivated towards electrophiles, though the 6-butyl group provides some mild activation. This complex interplay of electronic effects allows for a range of selective chemical transformations to be performed on different parts of the molecule, making it a versatile scaffold for chemical synthesis.
Nucleophilic Substitution Reactions and Dearomatization Strategies
The quinoline N-oxide ring, particularly when substituted with a nitro group at the C4 position, is highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its functionalization. The nitro group can be displaced by a range of nucleophiles, including halogens, alkoxyl, aryloxyl, and mercapto groups nih.gov.
One significant pathway is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, a powerful method for C-H functionalization in electron-deficient aromatic rings nih.gov. In nitroquinolines, nucleophiles can attack the hydrogen-bearing carbon atoms that are ortho or para to the nitro group, leading to the introduction of new substituents nih.gov.
The process of nucleophilic addition inherently involves a dearomatization step. The attack of a nucleophile on the electron-deficient quinoline ring disrupts the aromatic π-system, forming a non-aromatic, negatively charged intermediate known as a Meisenheimer complex. The stability and subsequent reaction pathway of this intermediate are crucial. The dearomatization can be a transient phase leading to substitution, or it can be harnessed as a synthetic strategy in itself. Computational studies on copper-catalyzed C-H functionalization of quinoline N-oxides have established a dearomatization/rearomatization pathway involving a 1,3-dipolar addition, which provides an alternative route for functionalization under mild conditions rsc.org. The energy required to disrupt the aromaticity is typically compensated by the formation of a strong covalent bond researchgate.netacs.org.
Ring Expansion and Contraction Processes in Quinoline N-Oxide Systems
The quinoline N-oxide framework is not static; it can undergo dynamic changes to its core structure through ring expansion and contraction reactions, yielding valuable seven-membered rings or other complex heterocyclic systems.
Ring Expansion: A notable example of ring expansion is the Büchner-type reaction. Transition-metal-catalyzed Büchner ring expansion of alkynes with quinoline N-oxides provides an efficient route to construct functionalized seven-membered rings, such as benzo researchgate.netlew.roazepino[2,3-b]quinolines researchgate.net. This process involves the formal insertion of a carbene, generated from the alkyne, into a C-C bond of the quinoline's benzene ring.
Ring Contraction: Conversely, ring contraction processes can be employed to synthesize smaller, often strained, ring systems from the larger quinoline scaffold wikipedia.org. For quinoline N-oxides, one documented pathway proceeds through the formation of benzoxazepine intermediates, which can then undergo further transformation to yield contracted products like 1-acylindoles researchgate.net. These reactions can be initiated by various means, including photochemical methods or the use of specific reagents that trigger rearrangement cascades researchgate.netillinois.edu.
The table below summarizes the outcomes of different ring modification strategies for the quinoline N-oxide scaffold.
| Reaction Type | Reactants | Key Intermediate | Product Class |
| Ring Expansion | Quinoline N-oxide, Alkyne | Metal-carbene complex | Benzo[b]azepine derivative |
| Ring Contraction | Quinoline N-oxide | Benzoxazepine | Indole derivative |
Deoxygenative Transformations of Quinoline N-Oxides to Quinoline Derivatives
The removal of the oxygen atom from the N-oxide is a fundamental transformation that restores the parent quinoline aromatic system. This deoxygenation is often a necessary final step after the N-oxide has been used to direct functionalization at other positions on the ring researchgate.net. A wide variety of methods have been developed to achieve this transformation, highlighting its importance in synthetic chemistry.
Modern approaches often prioritize mild and environmentally benign conditions. Visible light-mediated metallaphotoredox catalysis and organo-photocatalysis have emerged as highly efficient and chemoselective methods for deoxygenating aza-aromatic N-oxides researchgate.netorganic-chemistry.org. These reactions can proceed rapidly at room temperature and tolerate a wide range of sensitive functional groups organic-chemistry.org. Other established methods include the use of indium and pivaloyl chloride or environmentally friendly Lewis acids like Zn(OTf)₂ and Cu(OTf)₂ organic-chemistry.orgorganic-chemistry.org. Electrochemical deoxygenation offers a reagent-free alternative, avoiding transition-metal catalysts and waste-generating reducing agents organic-chemistry.org.
Furthermore, deoxygenation can be coupled with C-C bond formation. For instance, a metal-free deoxygenative C2-heteroarylation allows for the direct synthesis of α-triazolylquinolines from quinoline N-oxides and N-sulfonyl-1,2,3-triazoles nih.gov. This reaction proceeds through a nucleophilic attack of the N-oxide, leading to the formation of an intermediate that eliminates the oxygen atom while installing the triazolyl group at the C2 position nih.gov.
Rearrangement Reactions and Multicomponent Cyclizations
Beyond substitution and ring modifications, the quinoline N-oxide skeleton is amenable to sophisticated rearrangement and cyclization reactions that dramatically alter its structure.
Claisen-Type Rearrangements of Quinoline N-Oxide Derivatives
Quinoline N-oxides can participate in Claisen-type rearrangements, specifically a researchgate.netresearchgate.net-sigmatropic rearrangement, to afford functionalized quinoline derivatives. A classic example involves the reaction of a quinoline N-oxide with acetic anhydride. The reaction is initiated by the nucleophilic attack of the N-oxide oxygen onto the anhydride. This forms an intermediate that, after deprotonation of an adjacent methyl group (if present at C2), undergoes a researchgate.netresearchgate.net-sigmatropic shift. This process ultimately yields 2-acetoxymethyl quinoline derivatives. This rearrangement has been successfully achieved using both conventional heating and microwave irradiation, with the latter often providing significantly improved yields and shorter reaction times lew.roresearchgate.net.
Skeletal Editing and Rearrangements of Quinoline N-Oxides
Skeletal editing represents a frontier in organic synthesis, enabling the precise modification of a molecule's core framework by swapping, inserting, or deleting atoms. Quinoline N-oxides have proven to be excellent substrates for such advanced transformations.
One remarkable example is the skeletal editing of quinoline N-oxides to naphthalenes via a nitrogen-to-carbon single-atom swap. This reaction proceeds in a single step involving nucleophilic addition, dearomatization, and rearomatization, with dimethyl sulfoxide (B87167) often serving as the source of the carbon atom chinesechemsoc.org.
Furthermore, tunable skeletal editing of quinolines can be achieved through Brønsted acid-catalyzed multicomponent reactions. Starting from quinoline N-oxides, dialkyl acetylenedicarboxylates, and water, a cascade of cyclization and sequential rearrangements can convert the quinoline core into diverse nitrogen-containing heterocycles such as indolines, indoles, and isoquinolinones researchgate.netnih.gov. These strategies offer powerful tools for rapidly diversifying core ring structures, which is highly valuable in fields like drug discovery researchgate.netnih.gov. Another innovative approach allows for a carbon-to-nitrogen atom swap, converting the quinoline core into a quinazoline. This process begins with the N-oxide, which is subjected to light-triggered rearrangement and subsequent ozonolysis before a nitrogen atom is inserted to reclose the ring acs.org.
The following table outlines key skeletal editing transformations starting from quinoline N-oxides.
| Transformation | Reagents | Resulting Scaffold | Key Feature |
| N-to-C Swap | DMSO, Base | Naphthalene | Single atom swap of N for C |
| Multicomponent Reaction | Dialkyl acetylenedicarboxylate, Water, Acid | Indole, Indoline, Isoquinolinone | Tunable and divergent synthesis |
| C-to-N Swap | Light, O₃, Ammonium carbamate | Quinazoline | Single atom swap of C for N |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of 1H and 13C spectra, along with advanced two-dimensional experiments, a complete and unambiguous assignment of all atoms in the molecule can be achieved.
The 1H and 13C NMR spectra of quinoline (B57606) N-oxides exhibit characteristic chemical shifts influenced by the electronic effects of the N-oxide functionality and other substituents. bohrium.comnih.gov The N-oxide group generally causes an upfield shift (to a lower ppm value) for the carbons ortho and para to the nitrogen atom (C2, C4, and C8a) due to increased electron density. bohrium.com
For Quinoline, 6-butyl-4-nitro-, 1-oxide, the electron-withdrawing nature of the nitro group at the C4 position would significantly influence the chemical shifts of nearby nuclei, particularly causing a downfield shift for protons and carbons in its vicinity. The butyl group at the C6 position would introduce characteristic aliphatic signals. Based on data from analogous structures, a set of predicted chemical shifts can be proposed. nih.govamazonaws.com
Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| 2 | ~8.5-8.7 (d) | ~138-140 | Downfield shift due to adjacent N-oxide. |
| 3 | ~8.2-8.4 (d) | ~120-122 | Influenced by adjacent nitro group. |
| 4 | - | ~145-148 | Quaternary carbon, attached to nitro group. |
| 5 | ~8.0-8.2 (d) | ~125-127 | - |
| 6 | - | ~140-143 | Quaternary carbon, attached to butyl group. |
| 7 | ~7.6-7.8 (dd) | ~128-130 | - |
| 8 | ~8.3-8.5 (d) | ~118-120 | Influenced by peri-interaction with N-oxide. |
| 4a | - | ~122-124 | Quaternary carbon. |
| 8a | - | ~135-137 | Quaternary carbon. |
| Butyl-CH₂ (α) | ~2.7-2.9 (t) | ~35-37 | Directly attached to the aromatic ring. |
| Butyl-CH₂ (β) | ~1.6-1.8 (m) | ~33-35 | - |
| Butyl-CH₂ (γ) | ~1.3-1.5 (m) | ~22-24 | - |
| Butyl-CH₃ (δ) | ~0.9-1.0 (t) | ~13-15 | Terminal methyl group. |
Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of the complex spectra of substituted quinolines. researchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would confirm the connectivity between H-2 and H-3, as well as the adjacent protons on the benzo-ring (H-5 with H-7, H-7 with H-8). It would also clearly map the sequential couplings within the butyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the substitution pattern by showing correlations from the α-CH₂ protons of the butyl group to carbons C-5, C-6, and C-7, and from protons H-3 and H-5 to the C-4 carbon bearing the nitro group.
While stereochemical studies are not pertinent to this achiral molecule, these advanced techniques are invaluable for structural confirmation. peerj.com
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathway Analysis
Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.
HRMS is used to determine the exact mass of the parent ion with high precision (typically within 5 ppm), which allows for the unambiguous determination of its elemental formula. researchgate.netpeerj.com This technique serves as a definitive confirmation of the compound's chemical composition.
Molecular Formula and Exact Mass of this compound
| Attribute | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₃ |
| Calculated Monoisotopic Mass | 246.09534 Da |
| Protonated Species [M+H]⁺ | 247.10312 Da |
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (such as the protonated molecule [M+H]⁺) and its subsequent fragmentation to produce a spectrum of daughter ions. The fragmentation pattern provides a roadmap of the molecule's structure. For quinoline N-oxides, a characteristic fragmentation is the loss of the N-oxide oxygen atom ([M+H-16]⁺). researchgate.net Another common fragmentation pathway involves the loss of a hydroxyl radical ([M+H-17]⁺). researchgate.net Further fragmentation would involve losses related to the nitro group (e.g., -NO, -NO₂) and cleavage of the butyl side chain.
Predicted Key MS/MS Fragments for [C₁₃H₁₄N₂O₃+H]⁺
| m/z (Da) | Proposed Fragment | Neutral Loss |
|---|---|---|
| 231.1133 | [M+H-O]⁺ | Loss of N-oxide oxygen |
| 230.0970 | [M+H-OH]⁺ | Loss of hydroxyl radical |
| 217.1184 | [M+H-NO]⁺ | Loss of nitric oxide |
| 201.1232 | [M+H-NO₂]⁺ | Loss of nitrogen dioxide |
| 190.0766 | [M+H-C₄H₉]⁺ | Loss of butyl radical |
Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the specific functional groups within a molecule by detecting their characteristic vibrational frequencies.
For this compound, the spectrum would be dominated by several key vibrations:
Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected.
N-Oxide (N→O): A characteristic stretching vibration for the N-oxide bond.
Aromatic Ring (C=C, C=N): Multiple bands corresponding to the stretching vibrations within the quinoline core. nih.gov
Aliphatic Group (C-H): Stretching and bending vibrations from the butyl chain.
Expected Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (Butyl) | Stretching | 2960 - 2850 |
| Aromatic C=C / C=N | Stretching | 1620 - 1450 |
| Nitro NO₂ | Asymmetric Stretch | 1550 - 1500 |
| Nitro NO₂ | Symmetric Stretch | 1350 - 1300 |
| N-Oxide N→O | Stretching | 1300 - 1200 |
These vibrational data provide a rapid and effective method for confirming the presence of the key functional moieties within the target molecule's structure.
X-ray Diffraction Analysis for Solid-State Molecular Architecture Determination
X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. carleton.edumdpi.com
While a crystal structure for this compound is not publicly documented, analysis of related quinoline N-oxide derivatives allows for a reliable prediction of its molecular geometry. nih.gov The core quinoline N-oxide ring system is expected to be largely planar. The N-O bond length in such compounds is typically around 1.25-1.30 Å. The C-NO₂ bond connecting the nitro group to the aromatic ring is expected to be approximately 1.45-1.49 Å.
Due to steric hindrance with the adjacent hydrogen atom at the 5-position, the 4-nitro group is likely to be twisted out of the plane of the quinoline ring. This torsion angle can vary but is a common feature in 4-substituted quinolines. The n-butyl group at the 6-position, with its flexible alkyl chain, would adopt a low-energy conformation, likely extending away from the main ring system.
Table 3: Typical Bond Lengths and Angles in Nitroquinoline N-Oxide Derivatives
| Parameter | Typical Value Range | Description |
|---|---|---|
| N-O (N-oxide) Bond Length | 1.25 - 1.30 Å | Bond between the ring nitrogen and oxide oxygen. |
| C-NO₂ Bond Length | 1.45 - 1.49 Å | Bond connecting the nitro group to the ring. |
| N-O (Nitro) Bond Length | 1.21 - 1.25 Å | Bonds within the nitro group. |
| O-N-O (Nitro) Angle | 123 - 127° | Angle within the nitro group. |
The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. ias.ac.in For this compound, several key interactions are expected to dictate its crystal packing.
π-π Stacking: The planar, electron-deficient aromatic quinoline systems are highly prone to forming π-π stacking interactions, where the rings align in a parallel or offset face-to-face manner. researchgate.netnih.govacs.org These interactions are a dominant force in the crystal packing of many aromatic compounds, with typical centroid-to-centroid distances of 3.5 to 3.8 Å. researchgate.net
C-H···O Hydrogen Bonds: Weak hydrogen bonds are also expected to play a significant role. The oxygen atoms of the N-oxide and the nitro group are potential hydrogen bond acceptors, while the aromatic C-H groups and the aliphatic C-H groups of the butyl chain can act as donors. These C-H···O interactions help to link the stacked molecules into a three-dimensional network. nih.gov
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediate Detection and Characterization
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive spectroscopic technique used exclusively for the detection and characterization of chemical species with one or more unpaired electrons, such as free radicals. nih.govlibretexts.org Nitroaromatic compounds like 4-NQO and its derivatives are known to be reducible to form paramagnetic radical anions. wikipedia.org
The metabolic activation or chemical reduction of this compound is expected to proceed via a one-electron reduction of the nitro group, forming a nitro anion radical intermediate (Ar-NO₂⁻•). This species, having an unpaired electron, would be detectable by ESR spectroscopy. researchgate.netnih.gov
The resulting ESR spectrum would provide a wealth of information about the electronic structure of the radical. The spectrum's appearance is dominated by hyperfine coupling, which is the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (such as ¹⁴N and ¹H). researchgate.netnih.govnih.gov The spectrum for the radical anion of this compound would be expected to show a primary splitting from the ¹⁴N nucleus of the nitro group. Further, smaller splittings (hyperfine coupling constants, a) would arise from the interaction with the ¹⁴N nucleus of the quinoline ring and the various protons on the aromatic backbone. The butyl group protons are generally too far from the delocalized unpaired electron to cause significant splitting. Analysis of these hyperfine coupling constants allows for the mapping of the spin density distribution across the molecule, confirming the identity and electronic environment of the radical intermediate. researchgate.netacs.org
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
DFT has become a standard method in computational chemistry for studying the properties of quinoline (B57606) derivatives. nih.govrsc.orgnih.gov It offers a balance between accuracy and computational cost, making it suitable for analyzing complex organic molecules.
The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For quinoline derivatives, DFT methods like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p) are commonly used to calculate optimized geometrical parameters, including bond lengths and angles. bohrium.comresearchgate.netresearchgate.net
In the case of Quinoline, 6-butyl-4-nitro-, 1-oxide, conformational analysis would be crucial for the 6-butyl group. The flexible alkyl chain can adopt various spatial arrangements (conformers), and DFT calculations can identify the lowest energy (most stable) conformer, which is essential for accurately predicting other molecular properties.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxiapptec.com
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. nih.govyoutube.com A small HOMO-LUMO gap suggests high reactivity, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.netscirp.org For nitro-substituted aromatic compounds like this compound, the electron-withdrawing nitro group and the N-oxide moiety are expected to lower the LUMO energy, making the molecule a good electron acceptor and susceptible to nucleophilic attack. scirp.org
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In a quinoline N-oxide derivative, negative potential (typically colored red) would be expected around the oxygen atoms of the N-oxide and nitro groups, while positive potential (blue) would be located around the hydrogen atoms. This information is invaluable for predicting sites of intermolecular interactions. nih.gov
| Parameter | Typical Calculated Value (eV) for related Quinolines | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -7.0 | Indicates electron-donating ability |
| LUMO Energy | -1.5 to -2.5 | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 | Relates to chemical reactivity and stability scirp.org |
Note: The values presented are representative based on DFT studies of various substituted quinoline derivatives and provide an estimate for this compound. scirp.org
Computational methods are highly effective in predicting spectroscopic properties. Time-Dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra (UV-Vis), providing information on excitation energies and oscillator strengths. bohrium.comscirp.org These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand electronic transitions within the molecule. bohrium.com
Furthermore, DFT calculations can predict vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net By comparing calculated spectra with experimental ones, a detailed assignment of vibrational modes and chemical shifts can be achieved, leading to unambiguous structure confirmation. scirp.orgresearchgate.net For complex systems, this computational support is often indispensable for interpreting experimental results correctly. tandfonline.com
DFT calculations are used to determine the thermodynamic properties of molecules, such as enthalpy, entropy, and Gibbs free energy. These values are crucial for assessing the relative stability of different isomers or tautomers. nih.gov Tautomerism, the migration of a proton between two atoms, is a known phenomenon in heterocyclic systems, particularly those with hydroxyl or amino substituents. beilstein-journals.orgmdpi.com
For quinoline N-oxide systems, theoretical studies can evaluate the stability of potential tautomeric forms. researchgate.netresearchgate.net By calculating the Gibbs free energy of each tautomer, researchers can predict the equilibrium constant and determine which form is thermodynamically favored under specific conditions (e.g., in the gas phase or in different solvents). researchgate.net This is particularly relevant for understanding the behavior of functionalized quinolines in biological systems and chemical reactions.
Mechanistic Investigations through Advanced Computational Modeling
Beyond static properties, computational chemistry provides deep insights into the dynamics of chemical reactions. By mapping the potential energy surface, researchers can elucidate complex reaction mechanisms, identify intermediates, and calculate energy barriers.
For quinoline N-oxides, a key area of study is their reactivity in C-H functionalization reactions. Computational studies have been instrumental in understanding the regioselectivity of these reactions, for instance, why a reaction might occur at the C2 versus the C8 position. acs.orgrsc.org
DFT calculations can map out the entire reaction pathway, starting from the reactants, through transition states (TS), to the final products. acs.org A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The calculated activation energy (the energy difference between the reactants and the transition state) is a key indicator of the reaction rate. acs.orgresearchgate.net By comparing the activation energies for different possible pathways, chemists can predict which reaction is more likely to occur. rsc.org For example, a study on the amidation of quinoline N-oxide found that C2-amidation had a very high activation energy (up to 51.1 kcal/mol), making it kinetically impossible, while the pathway for C8-amidation was much more favorable. acs.orgresearchgate.net
| Reaction Pathway | Catalyst System | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| C8-H Activation/Amidation | Ir(III) | Relatively Low | Kinetically Favorable acs.org |
| C2-H Activation/Amidation | Ir(III) | ~51.1 | Kinetically Unfavorable acs.orgresearchgate.net |
| C8-H Activation | Pd(II)Cl₂ | ~17 | Preferred Pathway rsc.org |
| C2-H Activation | Pd(II)Cl₂ | ~29 | Not Competitive rsc.org |
Note: These findings are based on computational studies of quinoline N-oxide and demonstrate how DFT is used to analyze competing reaction mechanisms.
Through such analyses, computational modeling provides a detailed, step-by-step understanding of reaction mechanisms that is often difficult to obtain through experimental means alone.
Computational Assessment of Catalyst Roles and Solvent Effects on Reaction Outcomes
Currently, there are no specific computational studies in the available scientific literature that detail the role of catalysts or the effects of solvents on the reaction outcomes for the synthesis or reactions of this compound.
Theoretical investigations in this area would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to model the reaction pathways. Such studies would aim to:
Elucidate Catalytic Mechanisms: By modeling the interaction between the reactants, catalyst, and transition states, researchers could determine the energy barriers of the reaction with and without a catalyst. This would provide insight into how a specific catalyst might lower the activation energy, thereby increasing the reaction rate. Different potential catalysts could be computationally screened to predict the most efficient one for a desired transformation involving the title compound.
Analyze Solvent Effects: The influence of different solvents on reaction thermodynamics and kinetics could be simulated using implicit or explicit solvent models. These models help in understanding how the polarity and other properties of the solvent might stabilize or destabilize reactants, intermediates, and transition states, thus affecting the reaction rate and selectivity.
Computational Modeling of Intermolecular Interactions
Specific computational models detailing the intermolecular interactions of this compound are not found in the current body of scientific literature.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
There are no published Quantitative Structure-Reactivity Relationship (QSRR) studies specifically focused on this compound.
A hypothetical QSRR study for a series of related quinoline derivatives would involve:
Descriptor Calculation: Calculating a variety of molecular descriptors (e.g., electronic, steric, and topological) for each compound in the series.
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates these descriptors with their experimentally determined reactivity.
Model Validation: Validating the predictive power of the QSRR model using internal and external validation techniques.
Such a model could then be used to predict the reactivity of new, unsynthesized compounds, including this compound.
Molecular Docking Simulations for Analyzing Compound Interactions with Macromolecular Structures (e.g., proteins)
No molecular docking simulations featuring this compound interacting with specific macromolecular targets like proteins have been reported in scientific literature.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target. A potential docking study involving this compound would involve:
Defining the binding site of a target protein.
Generating multiple possible conformations of the ligand.
"Docking" these conformations into the binding site and scoring them based on their predicted binding affinity.
The results could provide insights into the potential biological activity of the compound.
Application of Other Computational Methods (e.g., Hartree-Fock, Time-Dependent DFT)
There is no specific literature detailing the application of Hartree-Fock (HF) or Time-Dependent Density Functional Theory (TD-DFT) methods to this compound.
These computational methods could be theoretically applied to investigate various properties of the molecule:
Hartree-Fock (HF): This ab initio method could be used to approximate the ground-state electronic structure and energy of the molecule. While less accurate than more advanced methods due to its neglect of electron correlation, it can serve as a starting point for more sophisticated calculations.
Time-Dependent DFT (TD-DFT): This method is a powerful tool for studying the excited-state properties of molecules. It could be employed to predict the electronic absorption spectrum (UV-Vis) of this compound, providing insights into its photophysical properties.
Derivatization Strategies for Functionalization and Analytical Enhancement
Synthetic Derivatization for Introduction of Novel Functionalities
The structure of "Quinoline, 6-butyl-4-nitro-, 1-oxide" offers several sites for synthetic modification. The quinoline (B57606) N-oxide core is an activated system, amenable to various functionalization reactions. The presence of the N-oxide group, in particular, activates the C2 and C8 positions of the quinoline ring towards C-H functionalization. nih.govnih.govresearchgate.netsioc-journal.cn Methodologies for introducing new carbon-carbon and carbon-heteroatom bonds are of significant interest for creating novel analogues with potentially different biological or material properties.
Transition-metal catalysis, particularly with palladium (Pd), rhodium (Rh), and copper (Cu), has been extensively used for the C-H functionalization of quinoline N-oxides. nih.govnih.gov These reactions allow for the introduction of aryl, alkenyl, and alkyl groups, among others.
C-H Arylation and Alkenylation:
Palladium-catalyzed C-H arylation and alkenylation reactions are well-established methods for modifying quinoline N-oxides. nih.gov For instance, the C2 position can be arylated using aryl bromides in the presence of a palladium catalyst. nih.gov Similarly, alkenylation can be achieved at the C2 position with acrylates. nih.gov The regioselectivity of these reactions is often directed by the electronic properties of the quinoline N-oxide ring and the specific catalytic system employed. While the 4-nitro group is strongly electron-withdrawing, potentially influencing the reactivity of the ring, the 6-butyl group is an electron-donating group. The interplay of these substituents would likely direct functionalization towards specific positions. For instance, some studies have shown that electron-donating groups at the C6 position can favor C2-functionalization. nih.gov
Metal-Free Functionalization:
In addition to metal-catalyzed reactions, metal-free approaches for the functionalization of quinoline N-oxides have also been developed. rsc.org For example, a one-pot methodology for C2-selective amination and alkylation has been reported using diethyl H-phosphonate and potassium carbonate. rsc.org This approach allows for the introduction of a variety of primary and secondary amines, as well as active methylene (B1212753) compounds, at the C2 position. rsc.org
The table below summarizes representative synthetic derivatization reactions that could be adapted for "this compound," based on studies of similar quinoline N-oxide substrates.
| Derivatization Strategy | Reagents and Conditions | Potential Functional Group Introduced | Reference |
| C2-Arylation | Aryl bromide, Pd(OAc)₂, Ag₂CO₃ | Aryl group | nih.gov |
| C2-Alkenylation | Acrylate, Pd(OAc)₂, Ag₂CO₃ | Alkenyl group | nih.gov |
| C2-Amination | Primary/Secondary Amine, Diethyl H-phosphonate, K₂CO₃ | Amino group | rsc.org |
| C8-Arylation | Arylboronic acid, Pd(OAc)₂, Acetic Acid | Aryl group | nih.gov |
This table presents potential derivatization strategies based on reactions performed on analogous quinoline N-oxide compounds. The specific outcomes for "this compound" would require experimental verification.
Analytical Derivatization Techniques for Enhanced Detection and Separation in Chemical Analysis
For the purpose of chemical analysis, derivatization is a powerful tool to improve the chromatographic behavior and detection sensitivity of an analyte. "this compound" may present challenges in certain analytical systems due to its polarity and the presence of the nitro group.
Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS):
The analysis of neutral nitroaromatic compounds by LC-MS can be hampered by poor ionization efficiency. researchgate.netrsc.orgnih.gov A common and effective derivatization strategy is the chemical reduction of the nitro group to a more readily ionizable amine group. researchgate.netrsc.orgnih.gov This conversion significantly enhances the signal in electrospray ionization mass spectrometry (ESI-MS), thereby lowering the limits of detection and quantification. rsc.org This approach would be highly applicable to "this compound," converting it to "6-butyl-4-aminoquinoline 1-oxide."
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS):
Gas chromatography is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. While some nitroaromatic compounds can be analyzed directly by GC-MS, derivatization is often necessary. nih.govjfda-online.com For nitroaromatic compounds that also contain hydroxyl or carboxylic acid functional groups, silylation is a common derivatization technique. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility and improving peak shape. nih.gov Although "this compound" does not possess these functional groups, this principle of derivatization to enhance volatility could be applied if other functional groups were introduced synthetically.
The table below outlines potential analytical derivatization techniques for "this compound."
| Analytical Technique | Derivatization Strategy | Derivatizing Reagent | Purpose of Derivatization | Reference |
| LC-MS | Reduction of nitro group | e.g., Sodium borohydride, Catalytic hydrogenation | Introduction of an ionizable amine group for enhanced ESI-MS signal | rsc.orgnih.gov |
| GC-MS | Silylation (of a synthetically introduced hydroxyl group) | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increased volatility and thermal stability | nih.gov |
This table presents potential analytical derivatization strategies. The choice of method would depend on the analytical goals and the sample matrix.
Conclusion and Future Research Directions
Synthesis of Key Academic Contributions to the Chemistry of Substituted Quinoline (B57606) N-Oxides
The chemistry of quinoline N-oxides has been a subject of considerable interest due to the versatile reactivity of the N-oxide functionality and the prevalence of the quinoline scaffold in medicinal and materials chemistry. The N-oxide group significantly influences the electronic properties of the quinoline ring, activating it for various chemical transformations.
Key academic contributions have centered on the functionalization of the quinoline ring, particularly at the C2 and C8 positions. The N-oxide acts as a directing group, facilitating regioselective C-H activation and subsequent introduction of a wide array of substituents. researchgate.netresearchgate.net Methodologies for C2-functionalization are well-established and include reactions like alkylation, arylation, and amination. beilstein-journals.orgrsc.orgnih.gov These transformations often proceed via deoxygenative pathways, where the N-oxide is removed in the course of the reaction.
Recent advancements have also highlighted the potential for C8-functionalization, often achieved through transition metal-catalyzed processes. acs.orgacs.org The ability to selectively functionalize different positions of the quinoline ring is a testament to the sophisticated understanding of the underlying reaction mechanisms that has been developed over years of research.
Identification of Unexplored Avenues in Synthetic Methodology for Substituted Quinoline N-Oxides
Despite significant progress, several avenues for the synthesis of substituted quinoline N-oxides remain underexplored. The development of novel, efficient, and environmentally benign synthetic methods is a continuous pursuit in organic chemistry.
One area ripe for exploration is the development of more direct and atom-economical methods for the synthesis of the quinoline N-oxide core itself. While classical methods exist, they often involve multiple steps and harsh reaction conditions. iipseries.orguop.edu.pk Greener synthetic routes, potentially utilizing biocatalysis or photoredox catalysis, could offer significant advantages.
Furthermore, the synthesis of quinoline N-oxides with complex substitution patterns, particularly those with multiple and electronically diverse substituents, presents a challenge. Current methods may not be readily applicable to all desired substitution patterns, highlighting the need for more versatile and robust synthetic strategies. The development of late-stage functionalization techniques for quinoline N-oxides would also be highly valuable, allowing for the rapid diversification of complex molecular scaffolds.
Prospects for Advancements in Mechanistic Understanding and Computational Predictions
A deeper understanding of the reaction mechanisms governing the transformations of quinoline N-oxides is crucial for the development of new synthetic methods and the prediction of reaction outcomes. Computational chemistry has emerged as a powerful tool in this regard, providing insights into reaction pathways, transition states, and the factors controlling regioselectivity. acs.orgacs.org
Future advancements in this area are likely to come from the application of more sophisticated computational models that can more accurately predict the behavior of these complex systems. For instance, the use of machine learning and artificial intelligence could help to identify novel reaction conditions and predict the outcomes of reactions with greater accuracy.
Experimental mechanistic studies, such as kinetic isotope effect measurements and in-situ reaction monitoring, will also continue to play a vital role in validating computational predictions and providing a more complete picture of the reaction mechanisms. A synergistic approach, combining both computational and experimental techniques, will be key to unlocking a deeper understanding of the chemistry of substituted quinoline N-oxides.
Future Directions for Fundamental Academic Investigation of Substituted Quinoline N-Oxides
The field of substituted quinoline N-oxides offers numerous exciting opportunities for fundamental academic investigation. One promising direction is the exploration of their potential applications in materials science. The unique electronic and photophysical properties of these compounds could make them suitable for use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices.
Another area of interest is the further investigation of their biological activities. While some nitro-substituted quinoline N-oxides, such as 4-nitroquinoline (B1605747) 1-oxide (4-NQO), are known for their carcinogenic properties, other derivatives may possess beneficial therapeutic effects. nih.govfrontiersin.orgnih.gov A systematic exploration of the structure-activity relationships of a diverse library of substituted quinoline N-oxides could lead to the discovery of new drug candidates.
Finally, the development of novel catalytic systems for the functionalization of quinoline N-oxides remains a key area for future research. The use of earth-abundant and non-toxic metals as catalysts, as well as the development of metal-free catalytic systems, would be significant contributions to the field of sustainable chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
